(3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid
Overview
Description
The compound (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid
is an organic compound with the molecular formula C15H16BNO4
. It has a molecular weight of 285.11
.
Molecular Structure Analysis
The InChI code for(3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid
is 1S/C15H16BNO4/c1-21-14-7-5-11 (6-8-14)10-17-15 (18)12-3-2-4-13 (9-12)16 (19)20/h2-9,19-20H,10H2,1H3, (H,17,18)
. This code provides a detailed description of the molecule’s structure. Chemical Reactions Analysis
While specific chemical reactions involving(3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid
are not mentioned in the search results, boronic acids are known to participate in various types of reactions. For instance, they are commonly used in Suzuki-Miyaura cross-coupling reactions . Physical And Chemical Properties Analysis
The compound(3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid
has a molecular weight of 285.11
. More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.
Scientific Research Applications
Synthetic Chemistry Applications
- Synthesis of Carba-analogues of Antimitotic Myoseverin : (Hocek, Votruba, & Dvořáková, 2003) used 4-methoxyphenylboronic acid in synthesizing carba-analogues of myoseverin, an antimitotic compound, demonstrating its use in creating biologically active molecules. Details.
- Development of HGF-Mimetic Agents : Research by Das, Tang, & Sanyal (2011) involved synthesizing boron-containing derivatives, including 4-methoxybenzyl compounds, as potential HGF-mimetic agents, highlighting its role in developing therapeutic agents. Details.
Material Science and Nanotechnology
- Optical Modulation in Carbon Nanotubes : Mu et al. (2012) studied phenyl boronic acids, including 4-methoxybenzyl variants, for their ability to modulate optical properties of carbon nanotubes, an essential aspect in developing sensors and electronic devices. Details.
- Fluorescence Sensors for Carbohydrates : Fang et al. (2020) developed long-wavelength fluorescent sensors using boronic acid derivatives, indicating their potential in chemical biology and diagnostics. Details.
Biological and Biochemical Studies
- Multifunctional Compounds Study : Zhang et al. (2017) explored the structure of multifunctional compounds involving 4-boronophenyl derivatives, showing their application in understanding complex molecular interactions. Details.
- Investigation of Boronic Acid-Diol Condensations : A study by Valenzuela et al. (2022) used phenyl boronic acids for understanding diol binding, crucial for medical diagnostics and biochemical studies. Details.
properties
IUPAC Name |
[3-[(4-methoxyphenyl)methylcarbamoyl]phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BNO4/c1-21-14-7-5-11(6-8-14)10-17-15(18)12-3-2-4-13(9-12)16(19)20/h2-9,19-20H,10H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHSWLXHDJCBAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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